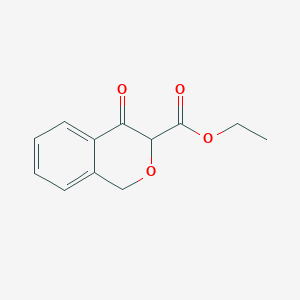

3-Ethoxycarbonylisochroman-4-one

Description

Propriétés

IUPAC Name |

ethyl 4-oxo-1H-isochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-15-12(14)11-10(13)9-6-4-3-5-8(9)7-16-11/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRRJJYBOKMTCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)C2=CC=CC=C2CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxycarbonylisochroman-4-one can be achieved through various synthetic routes. One common method involves the palladium-catalyzed reaction of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides. This reaction provides 3-alkynylated isochroman-1-ones, which can then be further modified to introduce the ethoxycarbonyl group .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Analyse Des Réactions Chimiques

Types of Reactions

3-Ethoxycarbonylisochroman-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

3-Ethoxycarbonylisochroman-4-one has a wide range of scientific research applications, including:

Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It has potential therapeutic applications due to its biological activities, such as anti-inflammatory and anticancer properties.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-Ethoxycarbonylisochroman-4-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Structural and Electronic Properties

The ethoxycarbonyl group is an electron-withdrawing substituent, contrasting with electron-donating groups like methoxy (-OMe) or hydroxy (-OH) found in analogs. Key comparisons include:

Physicochemical Properties

- Solubility : The ethoxycarbonyl group increases lipophilicity compared to hydroxy-substituted analogs, aligning with trends in and .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Ethoxycarbonylisochroman-4-one with high yield?

- Methodological Answer : Synthesis typically involves esterification or cyclization reactions. Key variables include temperature (80–120°C), solvent selection (e.g., anhydrous dichloromethane or THF), and catalysts like pyridine derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to isolate the product. Yield optimization requires iterative testing of stoichiometric ratios (e.g., ethoxycarbonyl chloride to isochromanone precursors) .

- Data Consideration : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and HPLC (>95% purity threshold) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify characteristic signals, such as the ethoxycarbonyl group (δ ~1.3 ppm for CH3, δ ~4.2 ppm for OCH2) and the isochromanone lactone carbonyl (δ ~170–175 ppm in 13C).

- Mass Spectrometry (ESI-MS) : Look for the molecular ion peak [M+H]+ matching the molecular weight (C12H12O4; theoretical m/z 220.07). Fragmentation patterns should align with cleavage of the ethoxy group and lactone ring .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Use cell-based assays to screen for antimicrobial (e.g., broth microdilution against E. coli or S. aureus) or anticancer (MTT assay on cancer cell lines) activity. Standardize protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) to ensure statistical significance .

- Data Interpretation : Calculate IC50 values and compare with established drugs. Use ANOVA to assess dose-response relationships .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer : Apply meta-analysis to quantify heterogeneity across studies. Calculate the I² statistic to determine the proportion of variability due to true differences vs. chance. For example, if I² > 50%, explore moderators like assay conditions (e.g., cell line variability, incubation time) using subgroup analysis .

- Case Example : If Study A reports IC50 = 10 µM (breast cancer cells) and Study B finds IC50 = 50 µM (lung cancer cells), use random-effects models to reconcile cell-type-specific efficacy .

Q. What computational strategies support structure-activity relationship (SAR) studies of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target proteins (e.g., COX-2 or kinase enzymes) using AutoDock Vina. Validate binding poses with molecular dynamics simulations.

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioactivity. Train models with datasets from ChEMBL or PubChem .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

- Methodological Answer :

- Animal Models : Use Sprague-Dawley rats for bioavailability studies. Administer compounds orally (10–50 mg/kg) and collect plasma samples at intervals (0–24 hrs) for LC-MS/MS analysis.

- Toxicology : Conduct acute toxicity tests (OECD Guideline 423) with histopathological examination of liver/kidney tissues.

Methodological Best Practices

Q. What systematic review protocols ensure rigorous synthesis of existing literature on this compound?

- Answer : Follow PRISMA guidelines:

Define inclusion criteria (e.g., peer-reviewed articles, in vivo/in vitro studies).

Search multiple databases (PubMed, Web of Science, Embase) using Boolean terms (e.g., "this compound AND synthesis").

Assess study quality via ROBINS-I for bias risk .

Q. How can researchers address reproducibility challenges in synthesizing this compound?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.